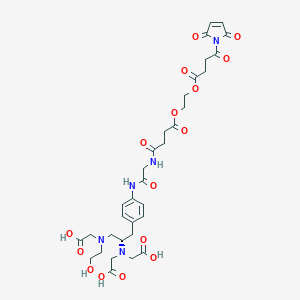

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium complexes or other transition metals in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, organoboron reagents (which this compound could potentially be used to synthesize) are known to undergo transmetalation with palladium (ii) complexes .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions, it may play a role in the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki–miyaura coupling reactions, it may contribute to the formation of carbon-carbon bonds .

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit stability under a variety of conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid typically involves the reaction of benzyloxycarbonyl chloride with ethanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Sulfonate esters.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-(Benzyloxycarbonylamino)ethylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonic acid group.

2-(Benzyloxycarbonylamino)ethylamine: Lacks the sulfonic acid group, making it less soluble in water.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the sulfonic acid group. This combination provides both protection for the amine functionality and enhanced solubility in aqueous media, making it highly versatile in organic synthesis .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid can be achieved through a multi-step reaction process starting from commercially available starting materials.", "Starting Materials": [ "Benzoic acid", "Ethanesulfonic acid", "Benzyl alcohol", "Sodium hydroxide", "Thionyl chloride", "Diethyl ether", "N,N-Dimethylformamide", "Triethylamine", "N-Hydroxysuccinimide", "N,N'-Dicyclohexylcarbodiimide" ], "Reaction": [ "The first step involves the conversion of benzoic acid to benzyl chloride using thionyl chloride in the presence of diethyl ether.", "The benzyl chloride is then reacted with ethanesulfonic acid in the presence of sodium hydroxide and N,N-dimethylformamide to yield the corresponding sulfonic acid ester.", "The ester is then hydrolyzed using sodium hydroxide to give the sulfonic acid.", "The sulfonic acid is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding sulfo-N-hydroxysuccinimide ester.", "Finally, the sulfo-N-hydroxysuccinimide ester is reacted with ethylenediamine to yield 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid." ] } | |

Número CAS |

119225-23-9 |

Fórmula molecular |

C10H13NO5S |

Peso molecular |

259.28 g/mol |

Nombre IUPAC |

1-amino-3-oxo-3-phenylmethoxypropane-1-sulfonic acid |

InChI |

InChI=1S/C10H13NO5S/c11-9(17(13,14)15)6-10(12)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,13,14,15) |

Clave InChI |

HYTYCWLPWZUXKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)CC(N)S(=O)(=O)O |

Sinónimos |

2-CBZ-AMINO-ETHANESULFONIC ACID |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)

![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)

![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)